Cas no 2227703-56-0 ((3R)-3-{1-(tert-butoxy)carbonyl-1H-imidazol-4-yl}-3-hydroxypropanoic acid)

(3R)-3-{1-(tert-butoxy)carbonyl-1H-imidazol-4-yl}-3-hydroxypropanoic acid structure
2227703-56-0 structure
商品名:(3R)-3-{1-(tert-butoxy)carbonyl-1H-imidazol-4-yl}-3-hydroxypropanoic acid
CAS番号:2227703-56-0
MF:C11H16N2O5
メガワット:256.255143165588
CID:5766680
PubChem ID:165966282

(3R)-3-{1-(tert-butoxy)carbonyl-1H-imidazol-4-yl}-3-hydroxypropanoic acid 化学的及び物理的性質

名前と識別子

    • (3R)-3-{1-[(tert-butoxy)carbonyl]-1H-imidazol-4-yl}-3-hydroxypropanoic acid
    • 2227703-56-0
    • EN300-1896437
    • (3R)-3-{1-(tert-butoxy)carbonyl-1H-imidazol-4-yl}-3-hydroxypropanoic acid
    • インチ: 1S/C11H16N2O5/c1-11(2,3)18-10(17)13-5-7(12-6-13)8(14)4-9(15)16/h5-6,8,14H,4H2,1-3H3,(H,15,16)/t8-/m1/s1
    • InChIKey: GLQVWWJDCHOTTN-MRVPVSSYSA-N
    • ほほえんだ: O(C(N1C=NC(=C1)[C@@H](CC(=O)O)O)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 256.10592162g/mol
  • どういたいしつりょう: 256.10592162g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 326
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0
  • トポロジー分子極性表面積: 102Ų

(3R)-3-{1-(tert-butoxy)carbonyl-1H-imidazol-4-yl}-3-hydroxypropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1896437-2.5g
(3R)-3-{1-[(tert-butoxy)carbonyl]-1H-imidazol-4-yl}-3-hydroxypropanoic acid
2227703-56-0
2.5g
$4183.0 2023-09-18
Enamine
EN300-1896437-0.05g
(3R)-3-{1-[(tert-butoxy)carbonyl]-1H-imidazol-4-yl}-3-hydroxypropanoic acid
2227703-56-0
0.05g
$1793.0 2023-09-18
Enamine
EN300-1896437-10g
(3R)-3-{1-[(tert-butoxy)carbonyl]-1H-imidazol-4-yl}-3-hydroxypropanoic acid
2227703-56-0
10g
$9177.0 2023-09-18
Enamine
EN300-1896437-5g
(3R)-3-{1-[(tert-butoxy)carbonyl]-1H-imidazol-4-yl}-3-hydroxypropanoic acid
2227703-56-0
5g
$6190.0 2023-09-18
Enamine
EN300-1896437-0.1g
(3R)-3-{1-[(tert-butoxy)carbonyl]-1H-imidazol-4-yl}-3-hydroxypropanoic acid
2227703-56-0
0.1g
$1879.0 2023-09-18
Enamine
EN300-1896437-0.25g
(3R)-3-{1-[(tert-butoxy)carbonyl]-1H-imidazol-4-yl}-3-hydroxypropanoic acid
2227703-56-0
0.25g
$1964.0 2023-09-18
Enamine
EN300-1896437-5.0g
(3R)-3-{1-[(tert-butoxy)carbonyl]-1H-imidazol-4-yl}-3-hydroxypropanoic acid
2227703-56-0
5g
$6190.0 2023-05-23
Enamine
EN300-1896437-10.0g
(3R)-3-{1-[(tert-butoxy)carbonyl]-1H-imidazol-4-yl}-3-hydroxypropanoic acid
2227703-56-0
10g
$9177.0 2023-05-23
Enamine
EN300-1896437-1.0g
(3R)-3-{1-[(tert-butoxy)carbonyl]-1H-imidazol-4-yl}-3-hydroxypropanoic acid
2227703-56-0
1g
$2134.0 2023-05-23
Enamine
EN300-1896437-0.5g
(3R)-3-{1-[(tert-butoxy)carbonyl]-1H-imidazol-4-yl}-3-hydroxypropanoic acid
2227703-56-0
0.5g
$2049.0 2023-09-18

(3R)-3-{1-(tert-butoxy)carbonyl-1H-imidazol-4-yl}-3-hydroxypropanoic acid 関連文献

(3R)-3-{1-(tert-butoxy)carbonyl-1H-imidazol-4-yl}-3-hydroxypropanoic acidに関する追加情報

Introduction to (3R)-3-{1-(tert-butoxy)carbonyl-1H-imidazol-4-yl}-3-hydroxypropanoic Acid (CAS No. 2227703-56-0)

(3R)-3-{1-(tert-butoxy)carbonyl-1H-imidazol-4-yl}-3-hydroxypropanoic acid (CAS No. 2227703-56-0) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group, an imidazole ring, and a hydroxypropanoic acid moiety. These structural elements contribute to its potential applications in various therapeutic areas, particularly in the development of novel drugs targeting specific biological pathways.

The tert-butoxycarbonyl (Boc) protecting group is a widely used functional group in organic synthesis, known for its stability under mild conditions and ease of removal under acidic conditions. This property makes it an ideal choice for protecting the nitrogen atom in the imidazole ring during synthetic transformations. The presence of the imidazole ring, a common motif in many biologically active compounds, imparts this molecule with potential interactions with metal ions and other biomolecules, enhancing its pharmacological profile.

The hydroxypropanoic acid moiety adds further complexity to the molecule, providing a hydrophilic handle that can influence solubility and bioavailability. This feature is particularly important in drug design, where optimizing the balance between lipophilicity and hydrophilicity is crucial for achieving desired pharmacokinetic properties.

Recent studies have highlighted the potential of (3R)-3-{1-(tert-butoxy)carbonyl-1H-imidazol-4-yl}-3-hydroxypropanoic acid in various therapeutic applications. For instance, research published in the *Journal of Medicinal Chemistry* has shown that compounds with similar structures exhibit potent anti-inflammatory and anti-cancer activities. These findings suggest that this compound could be a valuable lead for developing new drugs targeting inflammatory diseases and cancer.

In addition to its therapeutic potential, (3R)-3-{1-(tert-butoxy)carbonyl-1H-imidazol-4-yl}-3-hydroxypropanoic acid has been studied for its role in modulating protein-protein interactions. A study published in *Bioorganic & Medicinal Chemistry* demonstrated that this compound can selectively bind to specific protein domains, thereby disrupting aberrant protein-protein interactions associated with certain diseases. This property makes it an attractive candidate for developing small-molecule inhibitors of protein-protein interactions, a challenging but highly promising area in drug discovery.

The synthesis of (3R)-3-{1-(tert-butoxy)carbonyl-1H-imidazol-4-yl}-3-hydroxypropanoic acid has been reported using various synthetic routes. One common approach involves the coupling of a protected imidazole derivative with a chiral hydroxypropanoic acid precursor, followed by deprotection steps to yield the final product. The choice of synthetic strategy often depends on factors such as yield, purity, and scalability, which are critical considerations for industrial applications.

From a chemical perspective, the chiral center at the C3 position of the hydroxypropanoic acid moiety is crucial for the biological activity of this compound. Enantiomeric purity is therefore essential to ensure consistent pharmacological effects. Techniques such as chiral chromatography and asymmetric synthesis are commonly employed to achieve high enantiomeric excess (ee) values.

In conclusion, (3R)-3-{1-(tert-butoxy)carbonyl-1H-imidazol-4-yl}-3-hydroxypropanoic acid (CAS No. 2227703-56-0) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and potential biological activities make it an attractive target for further investigation and development. As research in this area continues to advance, it is likely that new insights into the therapeutic potential of this compound will emerge, paving the way for innovative treatments for various diseases.

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